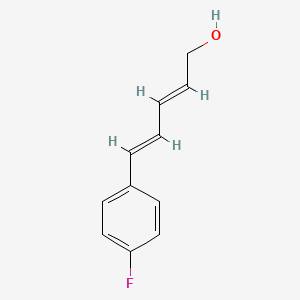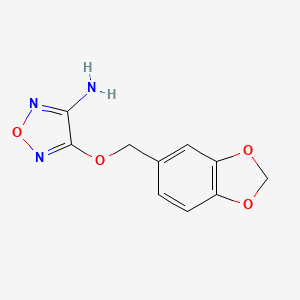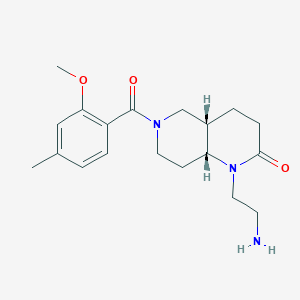![molecular formula C22H27NO4 B5499845 isobutyl 3-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B5499845.png)
isobutyl 3-[(4-butoxybenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl 3-[(4-butoxybenzoyl)amino]benzoate, also known as IBBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBBA belongs to the family of benzoylphenylurea (BPU) insecticides and is known for its insecticidal properties. In
Mécanisme D'action
The mechanism of action of isobutyl 3-[(4-butoxybenzoyl)amino]benzoate involves the inhibition of chitin synthesis in insects. Chitin is an essential component of the insect cuticle, which provides support and protection to the insect. This compound inhibits the synthesis of chitin by blocking the activity of the enzyme chitin synthase, which leads to the disruption of the insect cuticle. This disruption results in the death of the insect.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity to mammals and has been classified as a low-risk insecticide. It has been shown to have a low potential for bioaccumulation and has a short half-life in the environment. This compound has also been found to be non-mutagenic and non-teratogenic. However, it can cause mild irritation to the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of isobutyl 3-[(4-butoxybenzoyl)amino]benzoate is its effectiveness against a wide range of insect pests. It has also been found to have low toxicity to mammals, making it a safer alternative to other insecticides. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its properties and effects are still being studied. Additionally, this compound is not readily available commercially, which can make it difficult to obtain for lab experiments.
Orientations Futures
There are several future directions for the study of isobutyl 3-[(4-butoxybenzoyl)amino]benzoate. One area of research is the development of new and more efficient synthesis methods for this compound. Another area of research is the study of this compound's potential application in medicine, particularly in the treatment of cancer. Additionally, further studies are needed to determine this compound's effects on non-target organisms and its long-term environmental impact.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in controlling various insect pests and has potential applications in the field of medicine. Its mechanism of action involves the inhibition of chitin synthesis in insects, which leads to their death. This compound has minimal toxicity to mammals and is classified as a low-risk insecticide. However, its properties and effects are still being studied, and further research is needed to determine its potential applications and limitations.
Méthodes De Synthèse
The synthesis of isobutyl 3-[(4-butoxybenzoyl)amino]benzoate involves several steps, including the preparation of the starting materials, the reaction of these materials, and the purification of the final product. The starting materials for this compound synthesis include 4-butoxybenzoic acid, isobutylamine, and 4-nitrophenyl isocyanate. The reaction between these materials results in the formation of this compound. The final product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Isobutyl 3-[(4-butoxybenzoyl)amino]benzoate has been extensively studied for its insecticidal properties and has shown promising results in controlling various insect pests. It has been found to be effective against a wide range of insects, including Lepidoptera, Coleoptera, and Hemiptera. This compound works by inhibiting the chitin synthesis in the insects, which leads to their death. This compound has also been studied for its potential application in the field of medicine. It has been found to exhibit anti-tumor properties and has shown promising results in inhibiting the growth of various cancer cells.
Propriétés
IUPAC Name |
2-methylpropyl 3-[(4-butoxybenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-4-5-13-26-20-11-9-17(10-12-20)21(24)23-19-8-6-7-18(14-19)22(25)27-15-16(2)3/h6-12,14,16H,4-5,13,15H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGJWZWRJPMLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-bromo-2-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5499770.png)
![ethyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate](/img/structure/B5499775.png)

![2-ethyl-5-imino-6-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499783.png)
![(3aS*,6aS*)-2-allyl-1-oxo-5-(4-phenylbutanoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5499794.png)

![2,2-dimethyl-N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5499805.png)

![1-{6-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]pyridin-3-yl}ethanone](/img/structure/B5499830.png)
![N-(4-chlorophenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5499837.png)
![N-[(1-isobutylpyrrolidin-3-yl)methyl]-6-(4-methoxy-3,5-dimethylphenyl)nicotinamide](/img/structure/B5499841.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5499851.png)
![6-tert-butyl-1-methyl-4-[4-(4-morpholinylcarbonyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5499855.png)